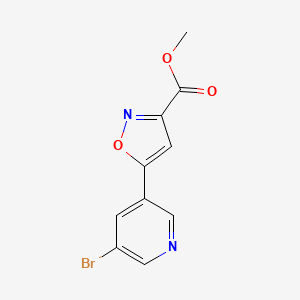
N-(Azido-PEG3)-NH-PEG3-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Azido-PEG3)-NH-PEG3-t-butyl ester: is a compound that features a polyethylene glycol (PEG) chain with an azide group at one end and a t-butyl ester group at the other. This compound is often used in bioconjugation and click chemistry due to its reactive azide group, which can form stable triazole linkages with alkynes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with PEG derivatives that have functional groups suitable for further modification.
Esterification: The t-butyl ester group is introduced through esterification reactions, often using t-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves large-scale chemical synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and purity.
Purification: The product is purified using techniques such as column chromatography and recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts and alkynes are commonly used in click chemistry reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azide group, depending on the desired product.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and peptides to PEG chains, enhancing their solubility and stability.
Drug Delivery: Employed in the development of drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Biology:
Protein Labeling: Utilized in labeling proteins for imaging and tracking within biological systems.
Cell Surface Modification: Applied in modifying cell surfaces to study cell interactions and signaling pathways.
Medicine:
Therapeutic Agents: Investigated for use in targeted drug delivery and controlled release formulations.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Polymer Chemistry: Incorporated into polymer synthesis to create functionalized materials with specific properties.
Surface Coatings: Applied in the development of surface coatings with enhanced biocompatibility and anti-fouling properties.
Mécanisme D'action
The primary mechanism of action for N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves its azide group, which can undergo click chemistry reactions to form stable triazole linkages. This reactivity is leveraged in bioconjugation and drug delivery applications to attach therapeutic agents or imaging probes to PEG chains. The PEG chain enhances the solubility and stability of the conjugated molecules, improving their efficacy and bioavailability.
Comparaison Avec Des Composés Similaires
Azido-PEG3-NHS ester: Contains an azide group and an NHS ester, used for bioconjugation and click chemistry.
Azido-PEG4-t-butyl ester: Similar structure with an additional PEG unit, offering different solubility and reactivity properties.
Azido-PEG3-amine: Features an azide group and an amine group, used in bioconjugation and polymer synthesis.
Uniqueness: N-(Azido-PEG3)-NH-PEG3-t-butyl ester is unique due to its combination of an azide group and a t-butyl ester group, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications requiring stable triazole linkages and enhanced solubility.
Propriétés
Formule moléculaire |
C21H42N4O8 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-17-13-28-9-5-23-6-10-29-14-18-32-19-15-30-11-7-24-25-22/h23H,4-19H2,1-3H3 |
Clé InChI |
YRWCSDHRCIQMOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)







